molecular formula C9H8ClN3O B11463829 [5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methanamine

[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methanamine

Cat. No.: B11463829
M. Wt: 209.63 g/mol
InChI Key: OWKCXCJLPXVBPE-UHFFFAOYSA-N
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Description

[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methanamine: is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound features a chlorophenyl group attached to the oxadiazole ring, making it a unique and potentially useful molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methanamine typically involves the cyclization of appropriate precursors under controlled conditions One common method is the reaction of 2-chlorobenzohydrazide with cyanogen bromide, followed by cyclization to form the oxadiazole ring

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the oxadiazole ring or the chlorophenyl group, resulting in various reduced derivatives.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, [5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methanamine is used as a building block for the synthesis of more complex molecules

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development and other biomedical applications.

Medicine: In medicine, research is ongoing to explore the therapeutic potential of this compound. Its unique chemical structure may offer advantages in the design of new pharmaceuticals with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its versatility and reactivity make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of [5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    [5-Phenyl-1,2,4-oxadiazol-3-yl]methanamine: Lacks the chlorine atom, resulting in different reactivity and properties.

    [5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine: Contains a bromine atom instead of chlorine, leading to variations in chemical behavior.

    [5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanamine: Features a methyl group, affecting its steric and electronic properties.

Uniqueness: The presence of the 2-chlorophenyl group in [5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methanamine imparts unique reactivity and potential applications. The chlorine atom can participate in various chemical reactions, making this compound distinct from its analogs.

Properties

Molecular Formula

C9H8ClN3O

Molecular Weight

209.63 g/mol

IUPAC Name

[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]methanamine

InChI

InChI=1S/C9H8ClN3O/c10-7-4-2-1-3-6(7)9-12-8(5-11)13-14-9/h1-4H,5,11H2

InChI Key

OWKCXCJLPXVBPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)CN)Cl

Origin of Product

United States

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